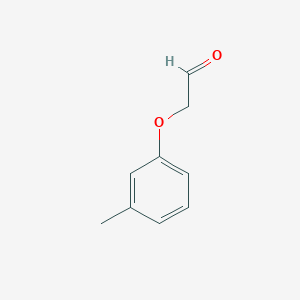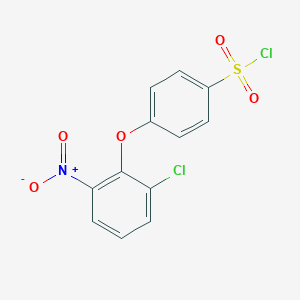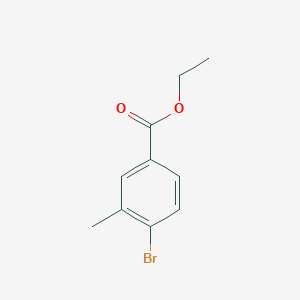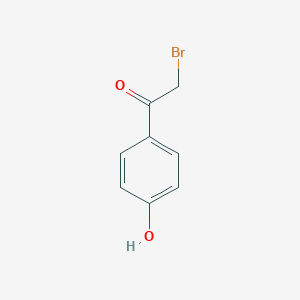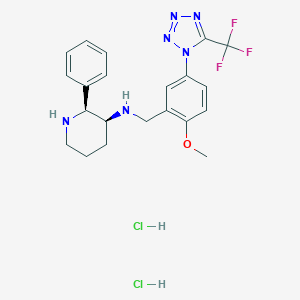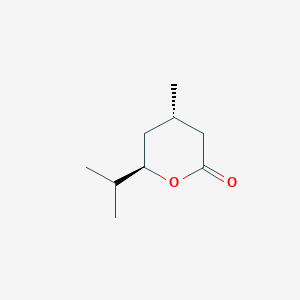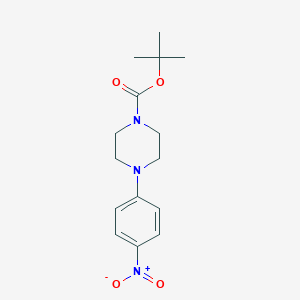
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, also known as BCFQ, is a quinolone antibiotic that has been widely used in scientific research. It was first synthesized in 1997 by a group of researchers at Bristol-Myers Squibb, and has since become a valuable tool in the study of bacterial DNA gyrase inhibition and antibiotic resistance.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves the binding of the drug to the A subunit of bacterial DNA gyrase, which causes a conformational change in the enzyme and prevents it from carrying out its normal functions. This ultimately leads to the inhibition of bacterial DNA replication and transcription, which results in bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has been shown to have a broad spectrum of activity against Gram-negative and Gram-positive bacteria, including some strains that are resistant to other quinolone antibiotics. It is generally well-tolerated by humans and has a low toxicity profile. However, it has been shown to have some adverse effects on the liver and kidneys in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is its potent activity against a wide range of bacterial strains. It is also relatively easy to synthesize and has a low cost compared to other antibiotics. However, one limitation of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. One area of interest is the development of new quinolone antibiotics that are more effective against antibiotic-resistant strains of bacteria. Another potential direction is the study of the role of efflux pumps in antibiotic resistance and the development of new drugs that can overcome this mechanism of resistance. Additionally, 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid could be used as a tool to study the mechanism of action of other antibiotics and their interactions with bacterial DNA gyrase.
Métodos De Síntesis
The synthesis of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves a multi-step process that begins with the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-2-carboxylic acid with cyclopropylamine to form the corresponding cyclopropylamine derivative. This intermediate is then reacted with 8-bromo-1-chloro-4-oxoquinoline-3-carboxylic acid to yield the desired product.
Aplicaciones Científicas De Investigación
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has been used extensively in scientific research to study the mechanism of action of quinolone antibiotics and their interactions with bacterial DNA gyrase. It has been shown to be a potent inhibitor of DNA gyrase, which is an essential enzyme for bacterial DNA replication and transcription. 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has also been used to study the role of efflux pumps in antibiotic resistance, as it is a substrate for some of these pumps.
Propiedades
Número CAS |
182868-35-5 |
|---|---|
Nombre del producto |
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid |
Fórmula molecular |
C18H19BrFN3O3 |
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
8-bromo-1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H19BrFN3O3/c1-9-7-22(5-4-21-9)16-13(20)6-11-15(14(16)19)23(10-2-3-10)8-12(17(11)24)18(25)26/h6,8-10,21H,2-5,7H2,1H3,(H,25,26) |
Clave InChI |
ZBTVXBLYDBQQDF-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES canónico |
CC1CN(CCN1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
Sinónimos |
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro -7-(3-methyl-1-piperazinyl)-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



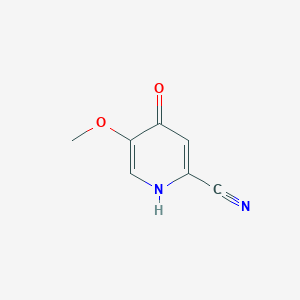
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
